molecular formula C8H8BrFO B8566927 2-Bromophenyl 2-fluoroethyl ether

2-Bromophenyl 2-fluoroethyl ether

Cat. No. B8566927
M. Wt: 219.05 g/mol
InChI Key: UKXHGKXTSNUMLR-UHFFFAOYSA-N
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Patent
US04960884

Procedure details

In a manner similar to that disclosed in German Offenlegungschrift DE No. 3,402,483, the reaction of 5.0 grams (0.029 mole) of 2-bromophenol, 6.0 grams (0.043 mole) of potassium carbonate, and 5.5 grams (0.03 mole) of 1-bromo-2-fluoroethane in 50 ml of N,N-dimethylformamide yielded 4.9 grams of 2-bromophenyl 2-fluoroethyl ether as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17][F:18]>CN(C)C=O>[F:18][CH2:17][CH2:16][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.5 g
Type
reactant
Smiles
BrCCF
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FCCOC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.